1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Overview
Description
The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" is a fluorinated aromatic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is structurally related to piperidine-4-carboxylic acid (isonipecotic acid, P4C), which has been studied for its ability to form hydrogen-bonded complexes with various nitrophenols, such as 2,6-dichloro-4-nitrophenol (DCNP) .
Synthesis Analysis
The synthesis of related piperidine carboxylic acids and their derivatives has been explored in various studies. For instance, benzyloxy anilides of nipecotic and isonipecotic acids have been synthesized and assayed for their biological activity . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may involve the formation of piperidine carboxylic acid followed by aromatic substitution to introduce the fluoro and nitro groups on the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been analyzed using X-ray diffraction and theoretical calculations. For example, the crystal and molecular structure of a 1:1 complex of piperidineacetic acid with DCNP has been solved, revealing the presence of hydrogen bonds and electrostatic interactions that consolidate the crystal lattice . These structural analyses provide insights into the potential geometry and electronic distribution of the compound .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been studied, particularly in the context of their interactions with nitrophenols. The formation of stable hydrogen-bonded complexes has been observed, as in the case of piperidine-4-carboxylic acid with DCNP . Additionally, the kinetics and mechanism of reactions involving piperidine bases with nitrophenyl ethanes have been reported, which may shed light on the reactivity of the fluorinated nitrophenyl piperidine carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the 1:1 complex of isonipecotic acid with DCNP has been characterized by Raman and FTIR spectroscopy, revealing details about the hydrogen bonding and vibrational modes . These studies can help predict the solubility, melting point, and other physical properties of "this compound".
Scientific Research Applications
Aurora Kinase Inhibitor Development
This compound has been studied for its potential in developing Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. The research suggests that derivatives of this compound might be useful in treating cancer by inhibiting Aurora A kinase activity, highlighting the compound's relevance in medicinal chemistry for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Radiotracer Development for PET Imaging
Another application involves the synthesis of radiotracers for positron emission tomography (PET) imaging. The compound has been used as a precursor in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using this compound in developing radiotracers for studying CB1 cannabinoid receptors in the brain. This highlights its utility in neurology and pharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).
Spectroscopic and Theoretical Studies
The compound has also been a subject of spectroscopic and theoretical studies to understand its chemical properties better. For example, research into the hydrogen bonding and molecular structure of related piperidine compounds provides insights into their chemical behavior, which is crucial for developing new materials and understanding biological processes (M. Anioła et al., 2016).
Coordination Polymer Compounds
Additionally, related piperidine derivatives have been used in the synthesis of coordination polymer compounds, demonstrating the versatility of these compounds in material science. These materials have potential applications in catalysis, molecular recognition, and photoluminescence, indicating the broad scope of scientific research applications for these chemical structures (Liang-cai Yu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBRZKHLYQTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619399 | |
Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
648917-79-7 | |
Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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